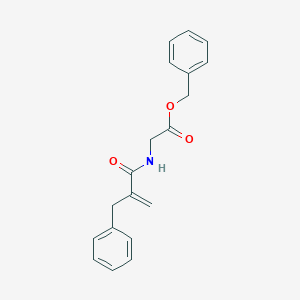

Benzyl 2-(2-benzylprop-2-enoylamino)acetate

描述

Benzyl 2-(2-benzylprop-2-enoylamino)acetate, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Benzyl 2-(2-benzylprop-2-enoylamino)acetate, also known as benzyl [(2-benzylprop-2-enoyl)amino]acetate, is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

- Chemical Formula : C19H19NO3

- Molecular Weight : 309.36 g/mol

- CAS Number : 87428-99-7

- IUPAC Name : this compound

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, making it a candidate for further exploration in antimicrobial therapies .

- Toxicological Profile : As with many compounds in the benzyl ester category, its toxicity profile is critical for understanding its safety and efficacy. Research indicates that benzyl derivatives often undergo hydrolysis by carboxylesterases, leading to the formation of less toxic metabolites .

- Pharmacological Applications : The compound is being studied for its potential use in treating conditions such as diarrhea due to its classification as an impurity reference material related to antidiarrheal drugs .

Case Studies and Experimental Data

A review of literature reveals several key studies on the biological activity of benzyl esters and their derivatives:

- Study on Antimicrobial Activity : A study highlighted the synergistic effects of benzyl derivatives in combating microbial infections. Table G from the research indicates that certain formulations containing benzyl compounds exhibited enhanced antimicrobial properties compared to their individual components .

| Compound | Antimicrobial Activity | Synergistic Effect |

|---|---|---|

| Benzyl 1 | Moderate | Yes |

| Benzyl 2 | High | Yes |

| Benzyl 3 | Low | No |

- Toxicological Assessment : A comprehensive assessment of repeated-dose toxicity revealed that benzyl alkanoates exhibit low systemic toxicity with no significant adverse effects observed at standard exposure levels. The study utilized read-across approaches to predict toxicity based on structural similarities with known compounds like benzyl alcohol .

The mechanism through which this compound exerts its biological effects is primarily through nonpolar narcosis. This mechanism involves reversible interactions with biological membranes, similar to how depressant anesthetics function . The hydrolysis of the compound leads to the release of less toxic metabolites that may contribute to its overall safety profile.

科学研究应用

Antidiarrheal Properties

Benzyl 2-(2-benzylprop-2-enoylamino)acetate has been studied for its potential antidiarrheal effects. Its active metabolite, thiorphan, acts as a neutral endopeptidase (NEP) inhibitor, which increases enkephalin levels and reduces intestinal fluid secretion. This mechanism provides an effective treatment for acute diarrhea without significantly affecting intestinal motility.

Clinical Trials and Efficacy

Clinical trials have demonstrated that this compound, when used alongside oral rehydration therapy, significantly reduces the duration and severity of diarrhea in pediatric patients. It has shown better tolerability compared to traditional antidiarrheal medications like loperamide, with fewer side effects such as constipation .

Synthetic Routes

Various synthetic routes have been explored to produce this compound efficiently. These include reactions involving benzylamine derivatives and acetic anhydride under controlled conditions to ensure high yields and purity .

Formulation Strategies

Innovative formulation strategies have been developed to enhance the bioavailability of this compound:

- Liposome Encapsulation : This method improves solubility and absorption rates.

- Orodispersible Films : Designed for pediatric use, these films improve patient compliance by masking unpleasant tastes associated with the drug .

Analytical Methods

To ensure quality control and efficacy, various analytical techniques have been employed:

- High-Performance Liquid Chromatography (HPLC) : Used for quantifying the compound in pharmaceutical formulations.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employed for detailed structural analysis and purity assessment .

Pediatric Applications

A notable study involved administering this compound to children suffering from rotavirus-induced diarrhea. The results indicated a significant reduction in stool output and overall improvement in hydration status compared to control groups receiving standard treatment alone.

Cost-Utility Analysis

Research comparing the cost-effectiveness of this compound as an adjunct therapy to oral rehydration solutions revealed it to be a dominant strategy from a healthcare payer perspective in the UK, highlighting its economic benefits alongside clinical efficacy.

属性

IUPAC Name |

benzyl 2-(2-benzylprop-2-enoylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-15(12-16-8-4-2-5-9-16)19(22)20-13-18(21)23-14-17-10-6-3-7-11-17/h2-11H,1,12-14H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKINYFHTXSOMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00531405 | |

| Record name | Benzyl N-(2-benzylacryloyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87428-99-7 | |

| Record name | N-[1-Oxo-2-(phenylmethyl)-2-propen-1-yl]glycine phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87428-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl ((2-benzylprop-2-enoyl)amino)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087428997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl N-(2-benzylacryloyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-[1-oxo-2-(phenylmethyl)-2-propen-1-yl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ((2-BENZYLPROP-2-ENOYL)AMINO)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7W7N3RH3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。